2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide is a complex organic compound that features a bromophenyl group, a cyclopenta[b]thiophene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an amine to form the Schiff base.
Cyclopenta[b]thiophene Formation: The Schiff base is then reacted with a cyclopentadiene derivative in the presence of a sulfur source to form the cyclopenta[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving thiophene derivatives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the cyanide group suggests potential interactions with metal ions, which could be exploited in enzyme inhibition or activation studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-1-(4-chlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide
- 2-{[(E)-1-(4-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide
Uniqueness
The presence of the bromine atom in 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity and interactions with biological targets, making it a unique candidate for various applications.
Properties
Molecular Formula |
C15H11BrN2S |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-4-10(5-7-11)9-18-15-13(8-17)12-2-1-3-14(12)19-15/h4-7,9H,1-3H2/b18-9+ |
InChI Key |
UHAADGMEWSJRHY-GIJQJNRQSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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